Tert-butyl 3-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate
Description
Tert-butyl 3-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a piperazine-substituted ethyl chain at the 3-position. Its molecular formula is C₁₆H₂₉N₃O₂ (calculated from structural analysis), with a molecular weight of 299.43 g/mol . This compound is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) receptors due to the piperazine moiety’s affinity for aminergic GPCRs . Its dihydrochloride salt form (CAS: 178311-48-3) enhances solubility for in vitro assays .
Properties
Molecular Formula |
C16H31N3O2 |
|---|---|
Molecular Weight |
297.44 g/mol |
IUPAC Name |
tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-9-4-5-14(13-19)6-10-18-11-7-17-8-12-18/h14,17H,4-13H2,1-3H3 |
InChI Key |
HJHGVLLRPKAYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine and piperazine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Piperidine, piperazine, tert-butyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Piperidine and piperazine are first dissolved in an appropriate solvent, such as dichloromethane. Tert-butyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature. The reaction is allowed to proceed for several hours, after which the product is isolated and purified using standard techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The product is typically purified using techniques such as crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols; reactions are often conducted in polar solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new ester or amide derivatives.
Scientific Research Applications
Tert-butyl 3-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of piperidine and piperazine rings allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate (CAS: 1185064-24-7)
- Molecular Formula : C₁₆H₂₉N₃O₂
- Molecular Weight : 299.43 g/mol
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate (CAS: 178311-48-3)
tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate (CAS: MFCD18311884)
- Molecular Formula: C₁₉H₂₆F₃NO₃
- Molecular Weight : 373.41 g/mol
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